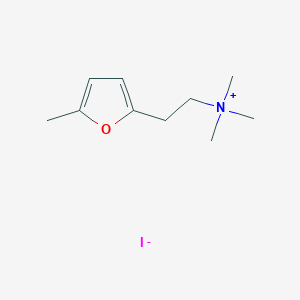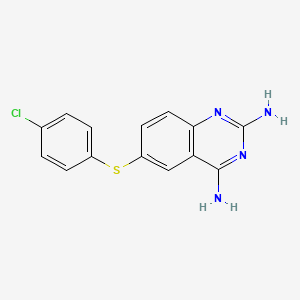![molecular formula C18H22O2 B14665332 3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol CAS No. 50291-18-4](/img/structure/B14665332.png)
3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol is an organic compound with the molecular formula C18H22O2 It is a derivative of biphenyl, where six methyl groups are attached to the biphenyl core, and two hydroxyl groups are positioned at the 2,2’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol typically involves the alkylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl groups can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methyl groups may influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl: Similar structure but with iodine atoms instead of hydroxyl groups.
2,2’,3,3’,5,5’-Hexamethyl-[1,1’-biphenyl]-4,4’-diol: Similar structure with hydroxyl groups at different positions.
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 5,5’-(2,2’,3,3’,5,5’-hexamethyl[1,1’-biphenyl]-4,4’-diyl) ester: A derivative with ester groups.
Uniqueness
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
50291-18-4 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
6-(2-hydroxy-3,4,5-trimethylphenyl)-2,3,4-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-9-7-15(17(19)13(5)11(9)3)16-8-10(2)12(4)14(6)18(16)20/h7-8,19-20H,1-6H3 |
InChIキー |
RFEROXVNGMQFBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)O)C2=C(C(=C(C(=C2)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


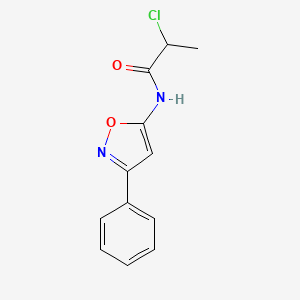

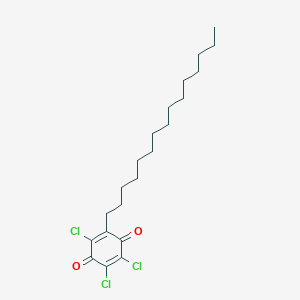
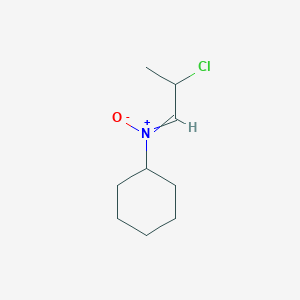
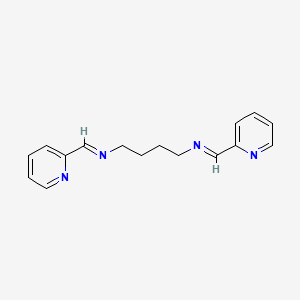
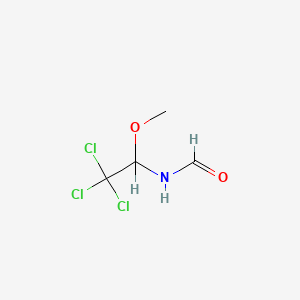
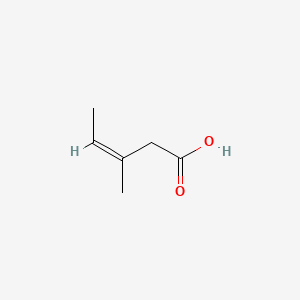
![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
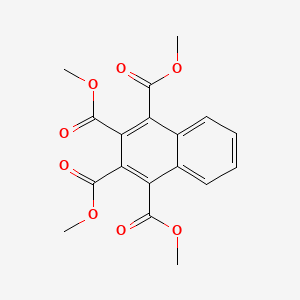
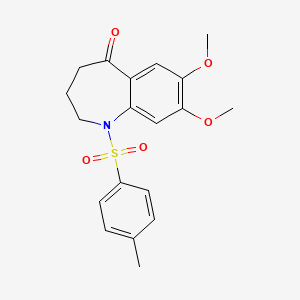
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)
![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
